2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline
Overview
Description
Preparation Methods
The synthesis of 2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline involves several steps. One common method includes the reaction of 2-ethyl-6-methylaniline with 2-(4-isopropylphenoxy)ethyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like halogens or alkylating agents under appropriate conditions
Scientific Research Applications
2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound’s unique structure allows it to be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents, leading to variations in reactivity and applications.
4-ethyl-N-[2-(2-isopropylphenoxy)ethyl]benzenesulfonamide: Another compound with a similar core structure but different functional groups, resulting in distinct chemical and biological properties
These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting applications in various fields.
Properties
IUPAC Name |
2-ethyl-6-methyl-N-[2-(4-propan-2-ylphenoxy)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-5-17-8-6-7-16(4)20(17)21-13-14-22-19-11-9-18(10-12-19)15(2)3/h6-12,15,21H,5,13-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXTWPUQVDZHOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NCCOC2=CC=C(C=C2)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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